“1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone” is a chemical compound with the molecular formula C8H2Cl2F4O . It’s a liquid at room temperature and has a molecular weight of 261 .
Field: Agriculture and Chemistry
Application Summary: This compound is used as an intermediate in the synthesis of pesticides.
Method of Application: The specific methods of application would depend on the particular pesticide being synthesized.
Results: The outcome is the production of a pesticide that can be used in agricultural applications.
Field: Organic Chemistry
Application Summary: This compound is an important intermediate for the preparation of isoxazoline-substituted benzamides.
Method of Application: The synthesis involves several steps, including the reaction of derivatives of trifluoroacetic acid.
Field: Veterinary Medicine
Application Summary: This compound is used as an intermediate in the synthesis of sarolaner, a medication used to treat and prevent flea infestations and treat and control tick infestations in dogs.
Method of Application: The specific methods of application would depend on the particular synthesis process of sarolaner.
Results: The outcome is the production of sarolaner, which is used in veterinary medicine.
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique molecular structure. With the molecular formula C₈H₂Cl₂F₄O and a molecular weight of 261.00 g/mol, it features a trifluoroethanone moiety attached to a dichloro-fluorophenyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone can be achieved through several methods. A notable synthetic route involves:
This compound has potential applications in various domains:
Interaction studies for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone are essential to understand its behavior in biological systems. Research typically focuses on:
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone shares similarities with several other compounds due to its halogenated aromatic structure. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | 0.78 | Lacks additional chlorine and fluorine substitutions |
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 0.78 | Different positioning of chlorine substituent |
3'-Chloro-4'-fluoroacetophenone | 0.80 | Acetophenone structure instead of trifluoroethanone |
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | 0.78 | Indenone structure introduces cyclic characteristics |
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 0.78 | Contains more chlorines leading to different reactivity |
The unique combination of three fluorine atoms and two chlorine atoms distinguishes 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone from its analogs in terms of both chemical reactivity and potential applications.
This detailed overview provides insight into the properties and significance of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone within the broader context of organic chemistry and its applications.
Acute Toxic;Irritant;Health Hazard